molecular formula C13H18ClN3O2 B2723308 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride CAS No. 2031737-42-3

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride

Cat. No.: B2723308
CAS No.: 2031737-42-3
M. Wt: 283.76
InChI Key: QVGMLQIKRWQPTJ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride is a chemical compound with the molecular formula C13H18ClN3O2 It is a derivative of benzamide and features an azepane ring, which is a seven-membered heterocyclic ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride typically involves the reaction of 2-aminobenzamide with a suitable azepanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide or azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives

Scientific Research Applications

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride can be compared with other similar compounds, such as:

    2-Amino-N-(2-oxoazepan-3-yl)benzamide: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    2-Amino-N-(2-oxoazepan-3-yl)benzamide;hydrobromide: A similar compound with a hydrobromide salt, which may exhibit different pharmacokinetic properties.

    2-Amino-N-(2-oxoazepan-3-yl)benzamide;acetate: Another derivative with an acetate salt, which may have unique chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

2-amino-N-(2-oxoazepan-3-yl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2.ClH/c14-10-6-2-1-5-9(10)12(17)16-11-7-3-4-8-15-13(11)18;/h1-2,5-6,11H,3-4,7-8,14H2,(H,15,18)(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGMLQIKRWQPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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